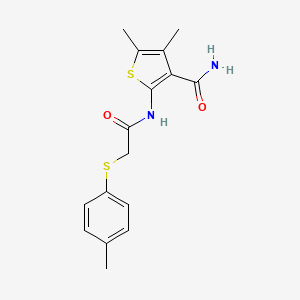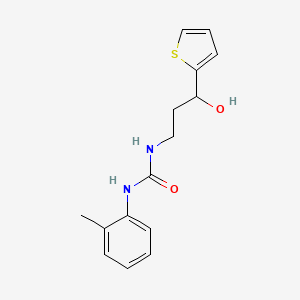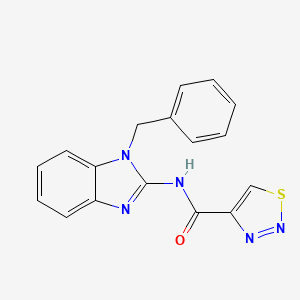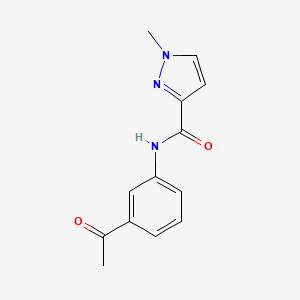![molecular formula C17H18N2O2S B2775248 Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797067-76-5](/img/structure/B2775248.png)
Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates have been synthesized using catalyst-free methods . These methods utilize easily accessible N-hetaryl ureas and alcohols .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Protocols: A study by Alizadeh and Roosta (2018) describes an efficient protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, highlighting their high yield and the mild conditions required (Alizadeh & Roosta, 2018).
- Molecular Interactions: Langmead et al. (2004) characterized the binding of a novel nonpeptide antagonist to the human orexin-1 receptor, demonstrating the utility of such compounds in studying receptor interactions (Langmead et al., 2004).
Biological and Pharmacological Activities
- Antibacterial Activity: Odagiri et al. (2013) synthesized novel quinoline derivatives showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
- Antitumor Activity: Research by Castro-Castillo et al. (2010) on lakshminine, a related oxoisoaporphine alkaloid, investigated its antiproliferative activity against tumor cell lines (Castro-Castillo et al., 2010).
- Analgesic Activity: Cohen, Banner, and Lopresti (1978) explored the analgesic activity of novel spiro heterocycles, which are structurally related to the query compound (Cohen, Banner & Lopresti, 1978).
- Antioxidant and Anti-inflammatory Activities: A study by Douadi et al. (2020) on azoimine quinoline derivatives highlighted their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding capabilities (Douadi et al., 2020).
Chemical Interactions and Mechanisms
- Spectroscopic Properties: Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of related compounds, providing insight into their interaction with different solvents and their molecular behavior (Al-Ansari, 2016).
- Synthetic Approaches: Kumar et al. (2014) described a protocol for synthesizing quinolinyl dispiro heterocycles, emphasizing the role of 1,3-dipolar cycloaddition reactions in their formation (Kumar et al., 2014).
Antimicrobial and Cytotoxic Properties
- Quinone Cytotoxicity: O'Brien (1991) detailed the molecular mechanisms of quinone cytotoxicity, which is relevant to understanding the biological activities of related compounds (O'Brien, 1991).
- Tubulin Polymerization Inhibitors: Srikanth et al. (2016) designed quinoline derivatives as tubulin polymerization inhibitors, showing significant cytotoxic activity against various cancer cell lines (Srikanth et al., 2016).
Eigenschaften
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(15-6-5-13-3-1-2-4-14(13)18-15)19-9-7-17(8-10-19)21-11-12-22-17/h1-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNJINAQGQDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2775166.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)
![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)


![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)

![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)

![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)
![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)
